N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: 4-fluoroaniline, acetic anhydride
Conditions: Reflux in acetic acid
Product: N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, automated systems, and environmentally friendly solvents. The reaction conditions are carefully controlled to ensure consistency and high purity of the final product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro and fluorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
-
Step 1: Synthesis of Chromene Core
Reagents: Salicylaldehyde, malononitrile
Conditions: Reflux in ethanol with a catalytic amount of piperidine
Product: 2-amino-4H-chromene
-
Step 2: Nitration
Reagents: Nitric acid, sulfuric acid
Conditions: Low temperature (0-5°C)
Product: 6-nitro-2-amino-4H-chromene
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or alkylation at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 6-nitroso-2-oxo-2H-chromene-3-carboxamide
Reduction: 6-amino-2-oxo-2H-chromene-3-carboxamide
Substitution: 4-bromo-N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-nitro-2-oxo-2H-chromene-3-carboxamide
- N-(4-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the fluorophenyl and nitro groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and differentiates it from other chromene derivatives.
Eigenschaften
Molekularformel |
C16H9FN2O5 |
---|---|
Molekulargewicht |
328.25 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9FN2O5/c17-10-1-3-11(4-2-10)18-15(20)13-8-9-7-12(19(22)23)5-6-14(9)24-16(13)21/h1-8H,(H,18,20) |
InChI-Schlüssel |
XWINSRXRNBFWIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.